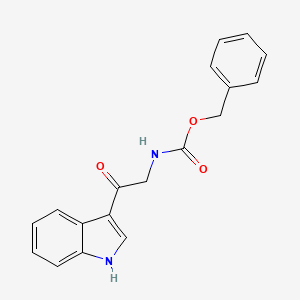
Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate typically involves the reaction of 1H-indole-3-carbaldehyde with benzyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Aplicaciones Científicas De Investigación
Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: A precursor in the synthesis of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate.
Benzylcarbamate: Another related compound with similar structural features.
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: A compound with similar biological activities.
Uniqueness: this compound is unique due to its specific combination of the indole ring and carbamate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
73053-98-2 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
benzyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C18H16N2O3/c21-17(15-10-19-16-9-5-4-8-14(15)16)11-20-18(22)23-12-13-6-2-1-3-7-13/h1-10,19H,11-12H2,(H,20,22) |
Clave InChI |
OOMWPOLYLKNJOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
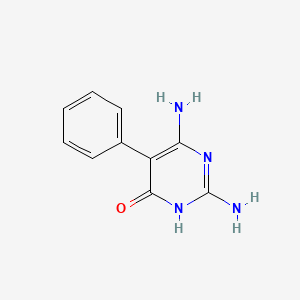
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)

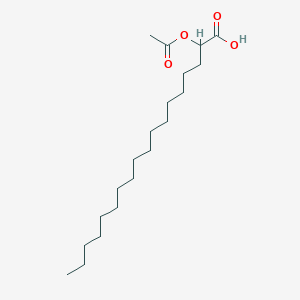

![N-[Ethoxy(phenyl)phosphoryl]-L-histidine](/img/no-structure.png)

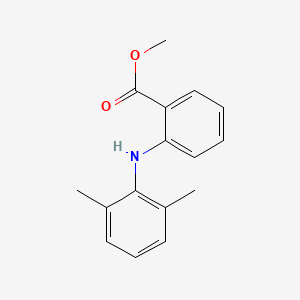
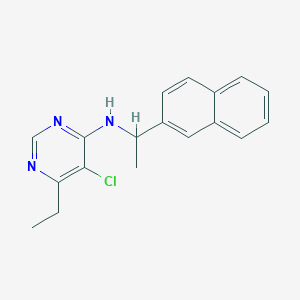
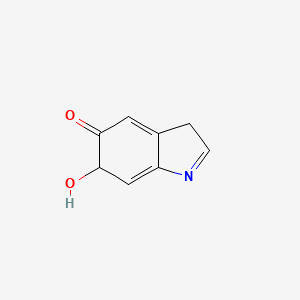
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl-](/img/structure/B12922382.png)
